1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2/c27-26(28)17-10-6-9-16(13-17)25-22-18-11-4-5-12-20(18)23-14-19(22)21(24-25)15-7-2-1-3-8-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAGTAPJAYFMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-nitrobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which upon cyclization with a suitable quinoline derivative, yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the cyclization process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Synthetic Methods and Key Reactions
The compound is synthesized via intramolecular cycloaddition and cross-coupling reactions (Table 1).
Electrophilic and Nucleophilic Reactivity
The 3-nitrophenyl group facilitates electrophilic substitution, while the quinoline nitrogen acts as a nucleophilic site (Figure 1).
Key Transformations:
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Nitro Group Reduction :
-
Nucleophilic Aromatic Substitution :
Cycloaddition and Ring-Opening Reactions
The pyrazoloquinoline core participates in 1,3-dipolar cycloadditions with alkynes or nitrile oxides (Table 2).
Table 2: Cycloaddition Reactions
| Dipole | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DMF, 80°C | Pyrazolo[4,3-c]quinoline-triazole | 68 | |
| Nitrile Oxide (Ar–C≡N⁺O⁻) | Et₃N, CHCl₃, reflux | Isoxazoline-fused derivative | 73 |
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Mechanism : Diazonium intermediate forms via base-induced decomposition of tosylhydrazones, followed by intramolecular cyclization .
Nitro Group Chemistry
-
Oxidation : HNO₃, H₂SO₄ → Nitroso derivative (not isolable; intermediates in amination) .
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Cross-Coupling : With arylboronic acids under Pd catalysis → Biaryl derivatives (e.g., 3,5-diaryl substitution).
Quinoline Core Modifications
Scientific Research Applications
Anticancer Properties
One of the most notable applications of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is its potential as an anticancer agent. Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies indicate that derivatives of this compound can induce apoptosis in cancer cells with effective EC₅₀ values ranging from 30 to 700 nM .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Pyrazoloquinolines have been explored for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been investigated, showing activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies for infectious diseases.
Case Studies and Research Findings
Several studies have documented the efficacy and application of this compound:
- Study on Apoptosis Induction : A study published in 2008 highlighted the structure-activity relationship (SAR) of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis in cancer cells . The findings suggest that modifications to the pyrazoloquinoline structure can significantly enhance biological activity.
- Multicomponent Synthesis Review : A review article emphasized recent advancements in multicomponent synthesis techniques for bioactive molecules containing pyrazole structures . These methods not only streamline production but also expand the library of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress. Additionally, the pyrazoloquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline and their biological activities:
Key Structural Determinants of Activity
Analogues with 4-nitrophenyl groups (e.g., 1-(4-nitrophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline) exhibit superior antimicrobial activity, suggesting para-substitution optimizes steric alignment with bacterial targets .
Amino and Hydroxy Substituents: 3-Amino derivatives (e.g., 2i, 2m) demonstrate potent anti-inflammatory effects due to hydrogen-bonding interactions with iNOS/COX-2 active sites . Hydroxyphenylamino groups (as in 2i) enhance solubility and bioavailability, critical for in vivo efficacy .
Pharmacological Cross-Comparisons
- Anti-inflammatory Activity: The target compound’s nitro group may mimic 2i/2m’s polar interactions, but its lack of amino/hydroxy groups likely reduces potency compared to these analogues .
- Antimicrobial Activity: Pyrazolo[3,4-b]quinolines with 4-nitrophenyl groups outperform the target compound’s structural class against Gram-positive pathogens .
Biological Activity
1-(3-Nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and functional group modifications. The compound can be synthesized through a one-pot reaction involving hydrazines, aldehydes, and other reagents to yield high-purity products with good yields.
Anti-inflammatory Properties
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory activities. One study evaluated various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Among the tested compounds, some exhibited IC50 values comparable to established anti-inflammatory agents such as 1400 W, highlighting their potential as therapeutic agents against inflammation.
Key Findings:
- Inhibition of iNOS and COX-2: The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, essential mediators in inflammatory responses .
- Structure-Activity Relationship (SAR): A quantitative structure–activity relationship analysis indicated that specific substitutions on the phenyl ring influence biological activity, with para-substituted compounds generally showing enhanced efficacy compared to ortho or meta substitutions .
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | - | - |
| 2c | - | - |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been investigated. Some compounds have shown selective cytotoxicity against various cancer cell lines while demonstrating low toxicity towards normal cells. For instance, certain derivatives exhibited an IC50 value of around 1 μM against hematological tumor cell lines with a selectivity index greater than 25 .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[4,3-c]quinoline derivatives have been explored as well. Preliminary studies indicate that these compounds possess antibacterial and antifungal activities, further broadening their therapeutic potential .
Case Studies
- Anti-inflammatory Study : A specific derivative (compound 2i) was shown to significantly reduce NO production in LPS-stimulated RAW 264.7 cells, suggesting its potential application in treating inflammatory diseases.
- Cytotoxicity Assessment : In vitro tests demonstrated that certain derivatives could selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy.
Q & A
Q. Basic Characterization Protocol
- Elemental Analysis: Confirms molecular formula (e.g., C₁₀H₈N₄ for related derivatives) .
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.2–8.6 ppm) and nitrophenyl/phenyl substituents .
- IR Spectroscopy: Identifies NH stretches (~3195 cm⁻¹) and nitro group vibrations (~1529 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 336.0897 for chlorophenyl derivatives) .
Advanced Applications:
- QSAR Analysis: Correlates structural features (e.g., 4-hydroxyphenylamino groups) with bioactivity .
What strategies address regioselectivity in functionalizing the pyrazolo[4,3-c]quinoline scaffold?
Q. Advanced Synthetic Design
- Alkylation Studies: N1-substitution dominates when using NaH as a base, as shown for 3-phenyl derivatives. AM1 calculations predict thermodynamic favorability for N1 over N2 due to lower steric hindrance .
- Palladium Catalysis: Enables intramolecular C–N bond formation, yielding 4-anilinoquinoline-3-carbonitriles or pyrazoloquinolines depending on temperature .
Contradictions/Alternatives:
- Catalytic hydrogenation of nitro intermediates can lead to diastereoselective oxide formation (e.g., cis-4,11-dihydro derivatives) .
How are pyrazolo[4,3-c]quinoline derivatives evaluated for biological activity in academic research?
Q. Advanced Pharmacological Screening
- In Vitro Assays:
- Target Engagement:
Key Findings:
What computational tools predict the reactivity and bioactivity of pyrazolo[4,3-c]quinoline derivatives?
Q. Advanced Theoretical Approaches
- AM1 Semi-Empirical Methods: Model alkylation regioselectivity by comparing transition-state energies for N1 vs. N2 pathways .
- Molecular Docking: Simulates interactions with targets like CB2 receptors to prioritize derivatives for synthesis .
Limitations:
How do structural modifications influence the therapeutic potential of pyrazolo[4,3-c]quinolines?
Q. Advanced Structure-Activity Relationship (SAR)
- Antitumor Activity: 3-Aminopyrazole moieties enhance CDK2/cyclin A inhibition .
- Anti-Inflammatory Optimization: Electron-withdrawing groups (e.g., nitro) improve NO inhibition, while hydrophilic substituents (e.g., carboxylic acids) enhance solubility .
- Selectivity for CB2 vs. CB1: Constrained scaffolds (e.g., adamantanylmethyl-3-oxo derivatives) reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
